

NVP-BVU972: A Technical Guide to its Selectivity Profile

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Compound of Interest

Compound Name: NVP-BVU972

Cat. No.: B609689

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Abstract

NVP-BVU972 is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase, a key driver in various oncogenic processes. This document provides a comprehensive technical overview of the selectivity profile of **NVP-BVU972**, including quantitative inhibition data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The data presented herein demonstrates the remarkable specificity of **NVP-BVU972** for its primary target, c-Met, highlighting its potential as a precision therapeutic agent in oncology.

Introduction

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the HGF/c-Met signaling pathway is implicated in the pathogenesis and progression of numerous human cancers, making it an attractive target for therapeutic intervention. **NVP-BVU972** has emerged as a small molecule inhibitor designed to specifically target the ATP-binding site of the c-Met kinase domain, thereby blocking its catalytic activity and downstream signaling. Understanding the selectivity of such an inhibitor is paramount in drug development to minimize off-target effects and predict potential toxicities.

Selectivity Profile of NVP-BVU972

NVP-BVU972 exhibits a high degree of selectivity for c-Met over a broad range of other protein kinases. Biochemical assays have demonstrated potent inhibition of c-Met with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range. In contrast, its activity against other kinases, including the closely related RON (Recepteur d'Origine Nantais) kinase, is significantly weaker.

Quantitative Kinase Inhibition Data

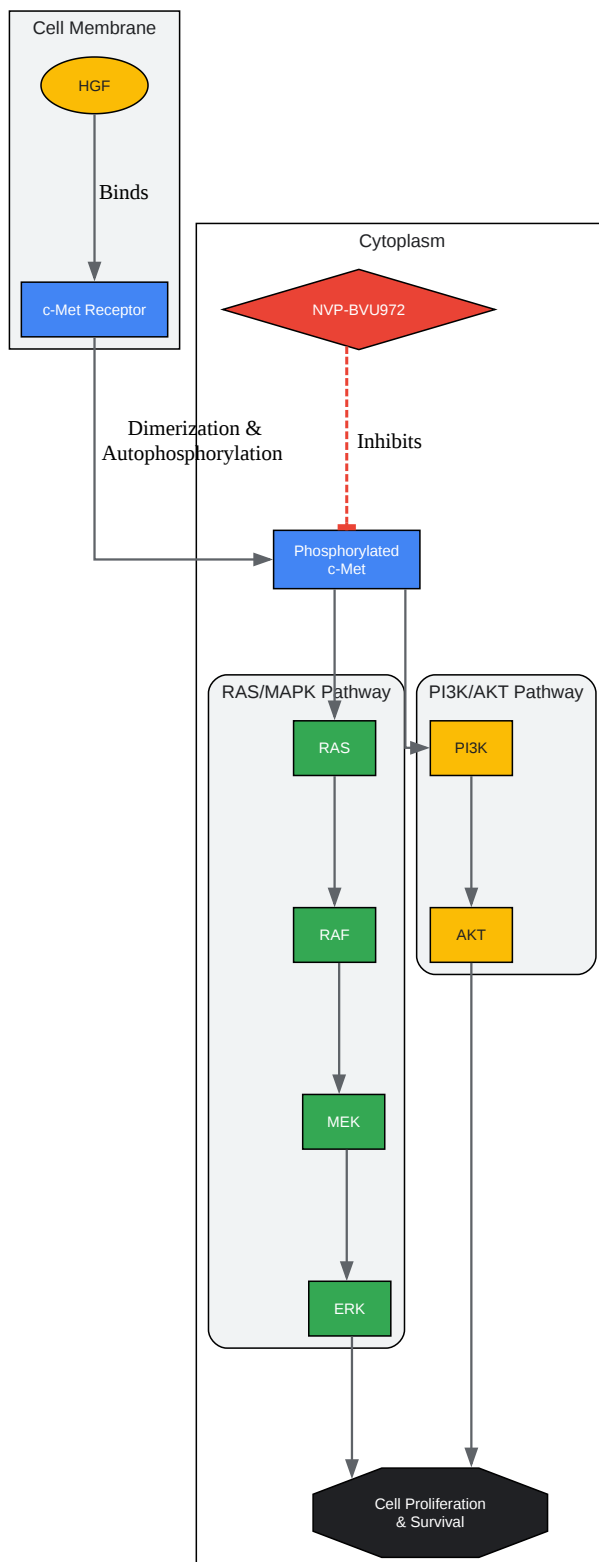
The following table summarizes the inhibitory activity of **NVP-BVU972** against its primary target c-Met and provides a general overview of its selectivity against a wider panel of kinases.

Kinase Target	IC ₅₀ (nM)	Selectivity Notes
c-Met	14	Primary target, potent inhibition. [1] [2] [3] [4]
RON	>1000	Over 70-fold selective against the most closely related kinase. [1] [3] [4]
Kinase Panel (62 kinases)	>1000 (for all)	Highly selective over a broad panel of kinases. [5]

Mechanism of Action and Signaling Pathway

NVP-BVU972 is a Type I ATP-competitive inhibitor, meaning it binds to the active conformation of the c-Met kinase domain. The binding of **NVP-BVU972** is critically dependent on the interaction with the tyrosine residue at position 1230 (Y1230) within the kinase domain.[\[6\]](#)[\[7\]](#) This interaction is a key determinant of its potency and selectivity. By occupying the ATP-binding pocket, **NVP-BVU972** prevents the phosphorylation of c-Met and subsequently inhibits the activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.

NVP-BVU972 Inhibition of c-Met Signaling Pathway

[Click to download full resolution via product page](#)Caption: **NVP-BVU972** inhibits c-Met signaling.

Experimental Protocols

The selectivity and potency of **NVP-BVU972** have been determined using a combination of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (General Protocol)

Biochemical assays are utilized to measure the direct inhibitory effect of **NVP-BVU972** on the enzymatic activity of purified kinases. A common method is the radiometric assay.

- Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a kinase-specific substrate. Inhibition of the kinase by a compound results in a decrease in the radioactivity of the substrate.
- Materials:
 - Purified recombinant kinase (e.g., c-Met)
 - Kinase-specific substrate (peptide or protein)
 - [γ - ^{33}P]ATP or [γ - ^{32}P]ATP
 - Kinase reaction buffer (e.g., Tris-HCl, MgCl_2 , DTT)
 - **NVP-BVU972** (or other test compounds) dissolved in DMSO
 - Filter plates or membranes for capturing the phosphorylated substrate
 - Scintillation counter
- Procedure:
 - A kinase reaction mixture is prepared containing the kinase, substrate, and reaction buffer.
 - **NVP-BVU972** is serially diluted and added to the reaction mixture. A DMSO control (vehicle) is included.
 - The reaction is initiated by the addition of radiolabeled ATP.

- The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
- The reaction is stopped, and the reaction mixture is transferred to a filter membrane that captures the phosphorylated substrate.
- The filter is washed to remove unincorporated radiolabeled ATP.
- The radioactivity retained on the filter is quantified using a scintillation counter.
- The percentage of kinase inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Cell-Based MET Phosphorylation Assay (General Protocol)

Cell-based assays are crucial for determining the inhibitory activity of a compound in a more physiologically relevant context. These assays measure the inhibition of c-Met autophosphorylation within intact cells.

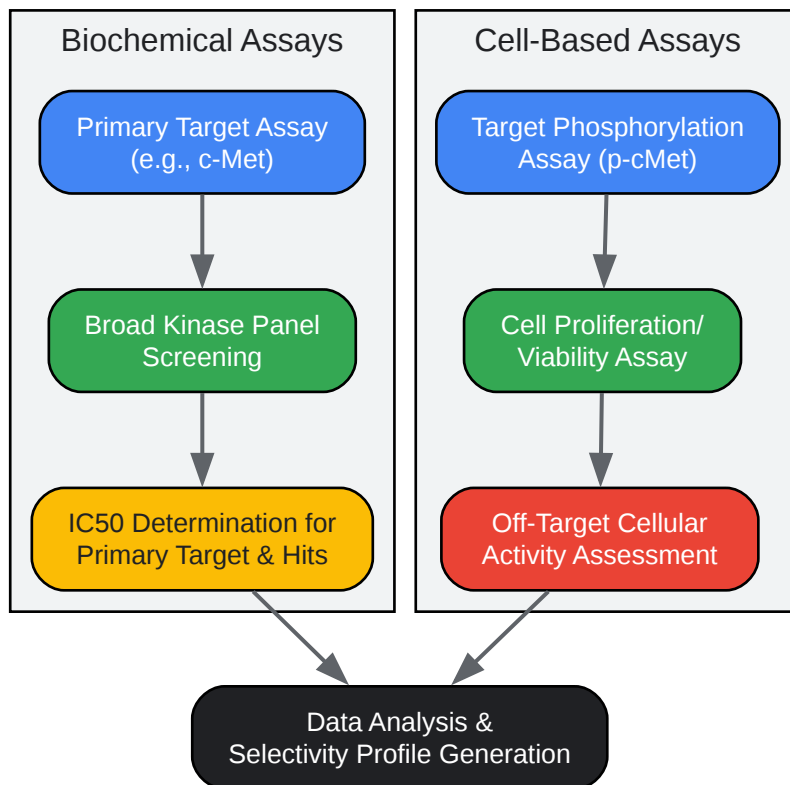
- Principle: This assay quantifies the level of phosphorylated c-Met in cells treated with an inhibitor. A reduction in phosphorylated c-Met indicates target engagement and inhibition.
- Materials:
 - Cancer cell line with amplified or activated c-Met (e.g., GTL-16, MKN-45) or a cell line where c-Met can be stimulated by HGF (e.g., A549).[\[1\]](#)[\[3\]](#)
 - Cell culture medium and supplements.
 - **NVP-BVU972**.
 - Hepatocyte Growth Factor (HGF) for stimulation (if required).
 - Lysis buffer.
 - Antibodies: primary antibody against phosphorylated c-Met (p-cMet) and a primary antibody for total c-Met.

- Secondary antibodies conjugated to a detectable label (e.g., HRP for Western blotting, fluorophores for ELISA or In-Cell Westerns).
- Detection reagents.
- Procedure:
 - Cells are seeded in multi-well plates and allowed to adhere.
 - Cells are treated with various concentrations of **NVP-BVU972** for a specified time.
 - For cell lines requiring stimulation, HGF is added to induce c-Met phosphorylation.
 - The cells are lysed to release cellular proteins.
 - The protein concentration of the lysates is determined.
 - The levels of p-cMet and total c-Met are quantified using methods such as Western blotting, ELISA, or high-content imaging.
 - The ratio of p-cMet to total c-Met is calculated, and the IC₅₀ value for the inhibition of c-Met phosphorylation is determined.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor like **NVP-BVU972**.

Kinase Inhibitor Selectivity Profiling Workflow



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